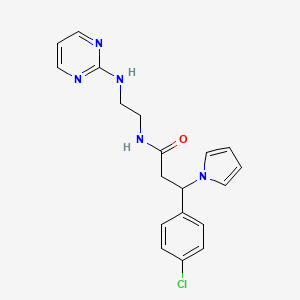
4-(3-(3-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorobenzyl group attached to a pyrimidinyl ring, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of 3-fluorobenzylamine, which is then converted to 3-fluorobenzyl chloride using thionyl chloride.
Pyrimidinyl Ring Formation: The 3-fluorobenzyl chloride is reacted with a suitable pyrimidine derivative under basic conditions to form the 3-(3-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl intermediate.
Coupling with Benzoic Acid: The final step involves coupling the pyrimidinyl intermediate with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(3-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-(3-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-(3-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(3-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
- 4-(3-(3-bromobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
- 4-(3-(3-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
Uniqueness
The presence of the fluorine atom in 4-(3-(3-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s biological activity and selectivity compared to its analogs.
Propiedades
Fórmula molecular |
C18H17FN2O3 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
4-[3-[(3-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C18H17FN2O3/c19-15-4-1-3-13(11-15)12-20-9-2-10-21(18(20)24)16-7-5-14(6-8-16)17(22)23/h1,3-8,11H,2,9-10,12H2,(H,22,23) |
Clave InChI |
TZTCHWLSEQOKNB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)O)CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


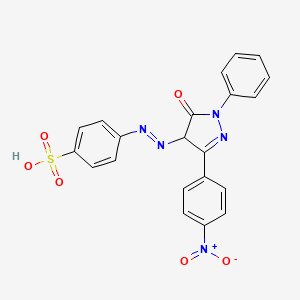
![Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361537.png)
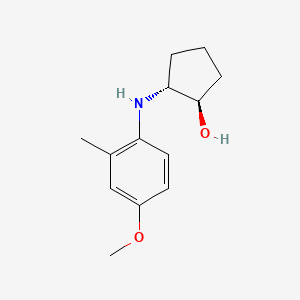
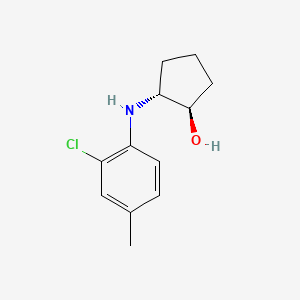
![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361553.png)
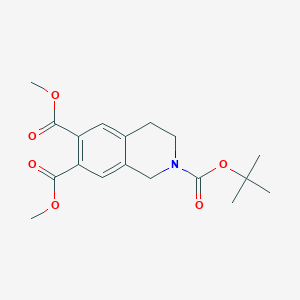
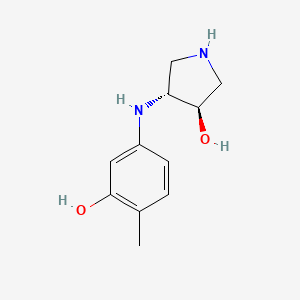

![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
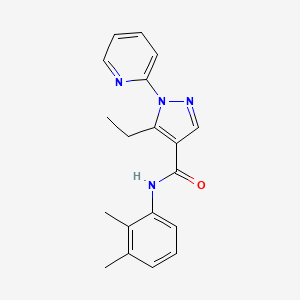
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361610.png)
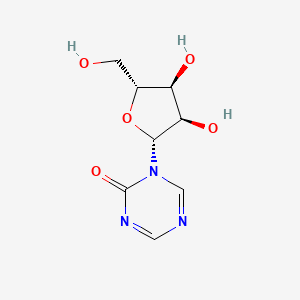
![N-[4-(acetylamino)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361623.png)
